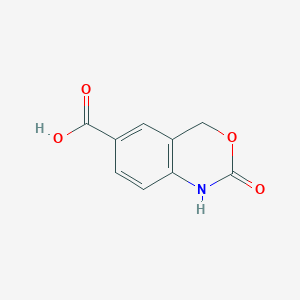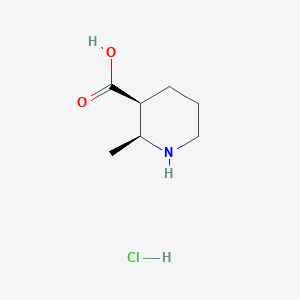
2-Methyl-2-(4-pyrazin-2-yltriazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-2-(4-pyrazin-2-yltriazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H11N5O2 and its molecular weight is 233.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biologically Active Derivatives
Research has demonstrated the utility of pyrazinyltriazolylpropanoic acid derivatives in the synthesis of compounds with potential biological activities. For instance, the synthesis of 3-Amino-pyrazine-2-carbohydrazide derivatives, which includes reactions with isothiocyanates, aromatic aldehydes, and ketones, leads to the formation of new thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These compounds are explored for their potential biological activities, indicating the broader applicability of pyrazinyltriazolyl derivatives in medicinal chemistry (Milczarska et al., 2012).
Catalytic Applications in Organic Synthesis
The catalytic properties of complexes based on pyrazolate ligands, similar in structure to 2-Methyl-2-(4-pyrazin-2-yltriazol-1-yl)propanoic acid, have been investigated for their effectiveness in promoting the hydrolysis of phosphoesters, mimicking the action of phosphoesterase enzymes. This research is crucial for understanding the mechanisms of biocatalysis and developing new catalytic systems for synthetic applications (Penkova et al., 2009).
Development of Antimicrobial Agents
Compounds derived from or related to this compound have been evaluated for their antimicrobial properties. For example, studies on tetra substituted pyrazolines have shown promising antibacterial and antifungal activity, indicating the potential of such derivatives in the development of new antimicrobial agents. This underlines the importance of pyrazinyltriazolyl compounds in addressing the need for novel antimicrobial therapies (Govindaraju et al., 2012).
Hybrid and Bioactive Co-crystals for Drug Development
Investigations into the formation of hybrid and bioactive cocrystals involving pyrazinamide, a compound related to this compound, have revealed potential applications in drug development. Computational and experimental studies have shown that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis, suggesting a novel approach to anti-TB drug formulation (Al-Otaibi et al., 2020).
Green Synthesis of Heterocyclic Compounds
The principles of green chemistry have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines and pyrano[2,3-c]-pyrazoles, demonstrating an environmentally friendly approach to synthesizing heterocyclic compounds. These methodologies highlight the versatility of pyrazinyltriazolyl derivatives in facilitating the synthesis of complex molecules under solvent-free conditions, contributing to the development of sustainable chemical processes (Al-Matar et al., 2010).
Properties
IUPAC Name |
2-methyl-2-(4-pyrazin-2-yltriazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-10(2,9(16)17)15-6-8(13-14-15)7-5-11-3-4-12-7/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAABIIPOLKPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)
![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)

![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)
![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)


![2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide](/img/structure/B2888342.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)
![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)

